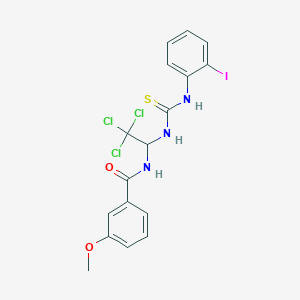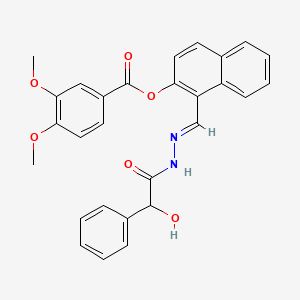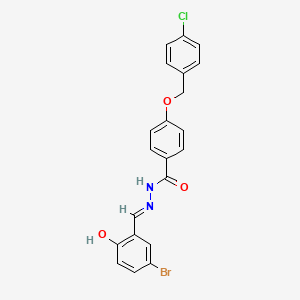
1,1-Dimethyl-3-(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C10H13N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-nitrophenyl group and the other nitrogen atom is substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. Environmental and safety considerations are also important, with measures in place to minimize waste and exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1,1-Dimethyl-3-(4-aminophenyl)urea.
Substitution: Various substituted phenylureas depending on the nucleophile used.
Hydrolysis: Dimethylamine and 4-nitroaniline.
科学的研究の応用
1,1-Dimethyl-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Dimethyl-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
1,1-Dimethyl-3-(4-nitrophenyl)urea can be compared with other similar compounds, such as:
1,1-Dimethyl-3-(3-nitrophenyl)urea: Similar structure but with the nitro group in the meta position, which may result in different reactivity and biological activity.
1,1-Dimethyl-3-(2-methyl-4-nitrophenyl)urea: Contains an additional methyl group on the phenyl ring, potentially affecting its chemical and biological properties.
1,1-Diethyl-3-(4-nitrophenyl)urea: Substitution of methyl groups with ethyl groups, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
7159-97-9 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC名 |
1,1-dimethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
InChIキー |
UPFXGZRGZGFYDC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

